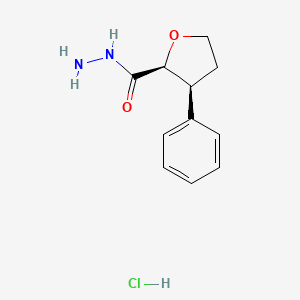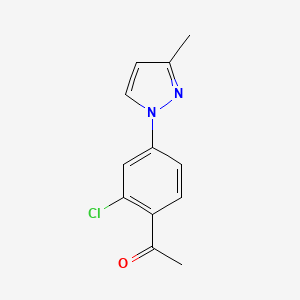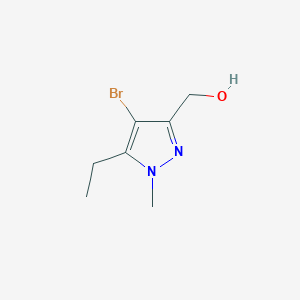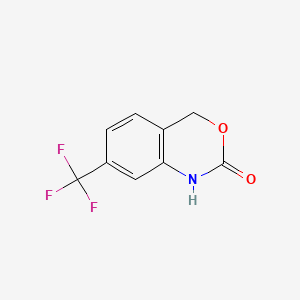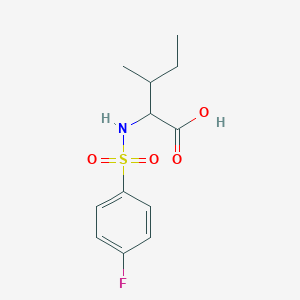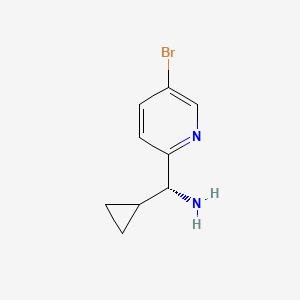
(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a bromopyridine ring and a cyclopropyl group attached to a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to form the bromopyridine intermediate . This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-Cyclopropyl(phenyl)methanamine: Similar structure but with a phenyl group instead of a bromopyridine ring.
Cyclopropyl methyl bromide: Contains a cyclopropyl group and a bromine atom but lacks the pyridine ring.
Uniqueness
®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine is unique due to the combination of a bromopyridine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
(R)-(5-bromopyridin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2/t9-/m1/s1 |
Clave InChI |
UWTSDGKYUQGCJV-SECBINFHSA-N |
SMILES isomérico |
C1CC1[C@H](C2=NC=C(C=C2)Br)N |
SMILES canónico |
C1CC1C(C2=NC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
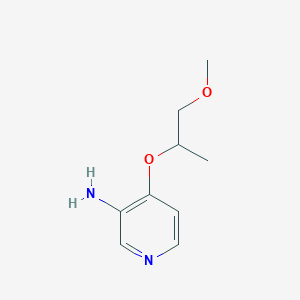
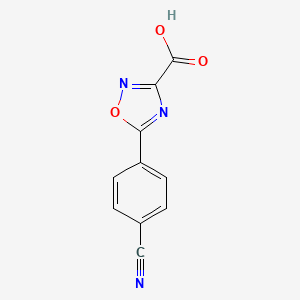
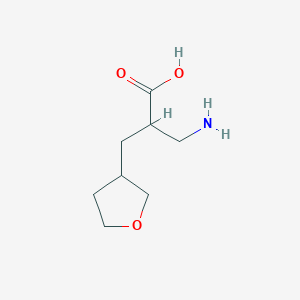
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
